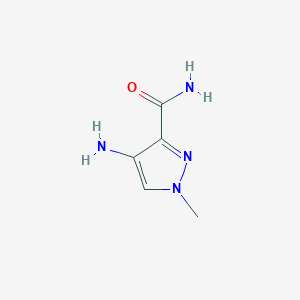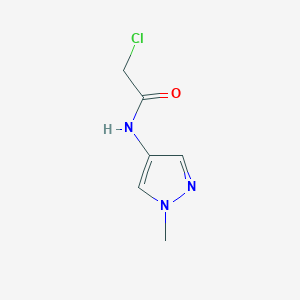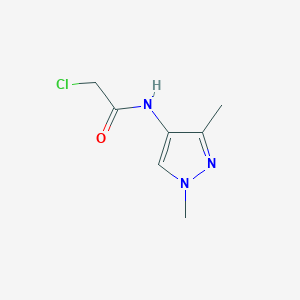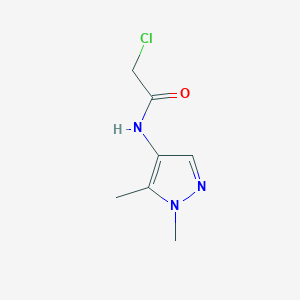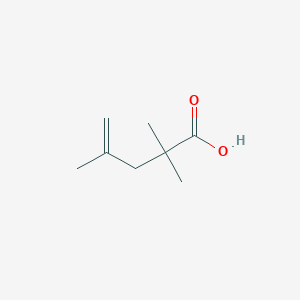
2,2,4-trimethylpent-4-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethylpent-4-enoic Acid is an organic compound with the molecular formula C8H14O2 It is a derivative of pentenoic acid, characterized by the presence of three methyl groups and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethylpent-4-enoic Acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the influence of a catalyst to form 4-pentenoic ester. Subsequent steps include hydrolysis, acidification, layering, and rectification in an alkaline medium to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic rearrangement of pentenoic acids. This process typically employs noble metal catalysts such as platinum or palladium to facilitate the conversion. The reaction conditions are optimized to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-trimethylpent-4-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2,2,4-trimethylpent-4-enoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethylpent-4-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the double bond and carboxyl group allows it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes .
Comparación Con Compuestos Similares
- 2,4-Dimethyl-2-pentenoic acid
- 4-Methyl-pent-2-enoic acid
- 3,3-Dimethylacrylic acid
- 2-Pentenoic acid
Comparison: 2,2,4-trimethylpent-4-enoic Acid is unique due to the presence of three methyl groups and a double bond, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
2,2,4-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-8(3,4)7(9)10/h1,5H2,2-4H3,(H,9,10) |
Clave InChI |
XFVFEDRZGWLRRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


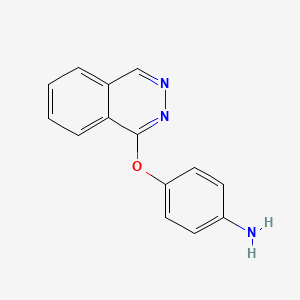
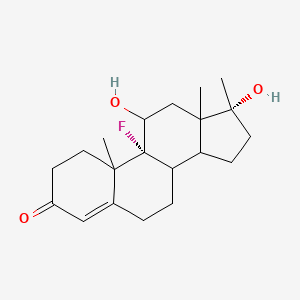

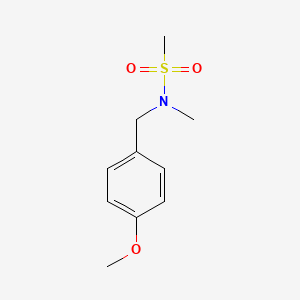
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
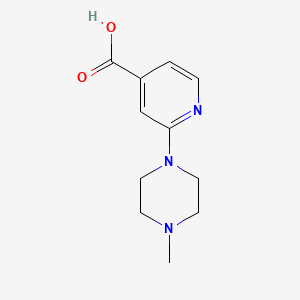


![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
